molecular formula C18H11BrN2OS B2488116 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 392236-77-0

3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2488116
CAS No.: 392236-77-0
M. Wt: 383.26
InChI Key: LELKFIWBLNREOW-UHFFFAOYSA-N
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Description

3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that features a bromine atom, a naphthothiazole moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the Ullmann cross-coupling reaction, where 1,3-dihydro-2H-imidazole-2-thione reacts with 1,8-diiodonaphthalene in the presence of a copper catalyst . This is followed by S-arylation catalyzed by FeCl3 and an in situ acidic intramolecular condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is unique due to its specific structural features, such as the bromine atom and the naphthothiazole moiety. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-16-14-7-2-1-4-11(14)8-9-15(16)23-18/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELKFIWBLNREOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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